REACTION_SMILES
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[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[Cl:18][N:19]1[C:20](=[O:21])[CH2:22][CH2:23][C:24]1=[O:25].[NH2:1][c:2]1[cH:3][c:4]([C:15](=[O:16])[OH:17])[n:5][c:6](-[c:8]2[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]2)[n:7]1.[OH2:26]>>[NH2:1][c:2]1[c:3]([Cl:18])[c:4]([C:15](=[O:16])[OH:17])[n:5][c:6](-[c:8]2[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(C(=O)O)nc(-c2ccc(Cl)cc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1nc(-c2ccc(Cl)cc2)nc(C(=O)O)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |